trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol: is a chemical compound that features a cyclobutan-1-ol ring with an amino group attached to a phenylethyl moiety.
Mechanism of Action
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . To enhance clinical efficacy and improve absorption, distribution, metabolism, and excretion (ADME) properties, many pharmaceuticals have incorporated cyclobutane motifs .
For example, in 2012, Pfizer successfully launched Xeljanz, a highly potent medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis . Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure, which was found to increase the selectivity by 28 times towards the JAK1 receptor in the treatment of JAK1-mediated autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane-containing compounds, including trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol, is the [2 + 2] cycloaddition reaction. This reaction involves the formation of a cyclobutane ring through the interaction of two alkenes under specific conditions . The reaction typically requires a catalyst and can be conducted under various conditions, including thermal or photochemical activation.
Industrial Production Methods: This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions involving cyclobutane-containing molecules.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Cyclobutanol: A simpler analog with a cyclobutane ring and a hydroxyl group.
Phenylethylamine: A compound with a phenylethyl group and an amino group, lacking the cyclobutane ring.
Cyclobutylamine: A compound with a cyclobutane ring and an amino group, lacking the phenylethyl moiety.
Uniqueness: Trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol is unique due to the combination of a cyclobutan-1-ol ring with an amino group attached to a phenylethyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R,2R)-2-(2-phenylethylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-6-11(12)13-9-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBHYTVYCLHGCA-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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